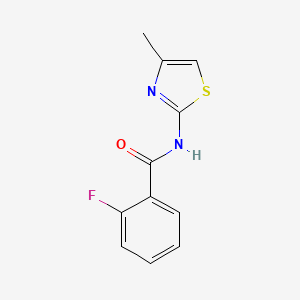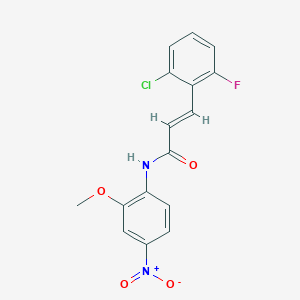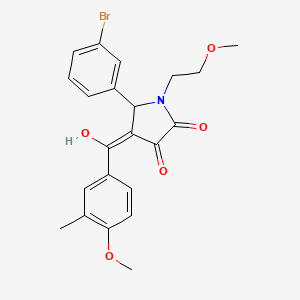![molecular formula C23H25N5O B5324113 7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.20591044 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine and its derivatives have been extensively studied for their synthesis and characterization. Mittal, Sarode, and Vidyasagar (2011) focused on the synthesis and characterization of related tricyclic compounds, demonstrating their significance in chemical research for the development of novel compounds with potential applications (Mittal, Sarode, & Vidyasagar, 2011).
Antimicrobial Activity
A notable application of these compounds is in the realm of antimicrobial activity. Research has indicated that certain derivatives exhibit significant anti-bacterial and anti-fungal activities. This was illustrated in the studies by Kuznetsov and Chapyshev (2007) and Rahmouni et al. (2014), where the synthesized compounds demonstrated notable efficacy against various bacterial and fungal strains (Kuznetsov & Chapyshev, 2007); (Rahmouni et al., 2014).
Chemical Reactivity and Biological Evaluation
The chemical reactivity and potential biological applications of these compounds have also been a subject of interest. Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of similar compounds, exploring their potential as building blocks for the construction of nitrogen heterocyclic compounds with diverse biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Potential Anti-Cancer Agents
There is growing interest in the potential anti-cancer applications of these compounds. Lukasik et al. (2012) synthesized a series of related compounds and tested their anti-proliferative activities in various cancer cell lines, discovering potent inhibitory effects on certain kinases, which play a key role in cancer progression (Lukasik et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(3-phenylpropylamino)-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17(29)28-14-11-20-21(16-28)26-22(19-10-6-12-24-15-19)27-23(20)25-13-5-9-18-7-3-2-4-8-18/h2-4,6-8,10,12,15H,5,9,11,13-14,16H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQIOBAHZCMGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2NCCCC3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)





![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
